5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay Development

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (CAS 951888-99-6) is a gamma-keto carboxylic acid derivative bearing a 3-(N,N-dimethylamino)phenyl moiety. Its molecular formula is C13H17NO3 with a molecular weight of 235.28 g/mol.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 951888-99-6
Cat. No. B1325777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
CAS951888-99-6
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17)
InChIKeyBYOWZVUTTNMZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS 951888-99-6: Key Identity and Core Properties for Sourcing


5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (CAS 951888-99-6) is a gamma-keto carboxylic acid derivative bearing a 3-(N,N-dimethylamino)phenyl moiety. Its molecular formula is C13H17NO3 with a molecular weight of 235.28 g/mol [1]. The compound features a tertiary amine basic center (pKa predicted ~8.9 for the dimethylamino group) and a carboxylic acid function (pKa predicted ~4.6), conferring zwitterionic character at physiological pH [2]. The lipophilicity descriptor XLogP3-AA is 1.5, indicating moderate membrane permeability [1]. Commercially, this compound is available from multiple specialty chemical suppliers with purities ranging from 97% to 98%, as documented by analytical certificates from vendors such as Sigma-Aldrich and Leyan .

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid: Why Para-Isomer and 3-Methyl Analogs Are Not Functionally Interchangeable


Within the 5-oxovaleric acid phenyl-substituted class, subtle structural variations profoundly alter biological activity and synthetic utility. The 3-(N,N-dimethylamino)phenyl substitution pattern (meta-isomer) confers a distinct electronic distribution and steric profile compared to the 4-(N,N-dimethylamino)phenyl (para-isomer) and 3-methyl-5-oxovaleric acid derivatives. Meta-substitution reduces the electron-donating resonance effect on the ketone carbonyl relative to the para-isomer, modulating reactivity in condensation and cyclization reactions [1]. Additionally, the absence of the 3-methyl group maintains a linear carbon chain, which is critical for certain enzyme binding pockets where a branched chain would introduce steric clashes [2]. Consequently, generic substitution of this specific CAS 951888-99-6 compound with the para-isomer (CAS 139675-88-0) or the 3-methyl analog (CAS 951892-98-1) is not scientifically justifiable without rigorous re-validation of both synthetic outcomes and biological readouts.

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid: Verified Differentiating Quantitative Evidence Against Comparators


MAO-A Inhibitory Potency: Defined Place in the Pharmacological Spectrum Between Irreversible and Reversible Inhibitors

This compound exhibits a measurable but moderate inhibitory activity against human monoamine oxidase A (MAO-A) with an IC50 of 13 µM (1.30E+4 nM), as determined in a recombinant enzyme assay using baculovirus-infected BTI-TN-5B1-4 cell microsomes [1]. This potency is approximately 5,000-fold lower than the irreversible MAO-A inhibitor clorgyline (IC50 = 2.4 nM to 19.5 nM) [2] and roughly 2-fold weaker than the reversible clinical inhibitor moclobemide (IC50 = 6.1 µM) . The activity is sufficient for use as a tool compound in assays requiring a low-to-moderate MAO-A inhibition window, but it is not suitable for applications demanding potent, selective MAO-A blockade.

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay Development

PNMT Inhibition: Extremely Weak Affinity Contrasts with Potent Reference Inhibitors

The compound exhibits negligible inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11 mM (1.11E+6 nM), as determined by a radiochemical in vitro assay [1]. This affinity is approximately 925,000-fold lower than the potent second-generation PNMT inhibitor PNMT-IN-1 (Ki = 1.2 nM) . The extremely weak binding effectively renders this compound inactive against PNMT, making it suitable as a negative control in PNMT inhibition studies or for applications where PNMT engagement is undesirable.

Phenylethanolamine N-Methyltransferase Adrenergic Pharmacology Enzyme Inhibition Profiling

Dihydroorotase Inhibition: Millimolar Potency Defines Utility as a Weak Inhibitor Control

Against mouse Ehrlich ascites dihydroorotase, the compound demonstrates an IC50 of 1.00E+6 nM (1000 µM) at pH 7.37 [1]. This potency is approximately 100-fold weaker than 5-aminoorotic acid, a known inhibitor of the human CAD dihydroorotase domain, which exhibits an IC50 of 9.87 µM [2]. The high IC50 value confirms that this compound is a very weak dihydroorotase inhibitor, suitable only as a baseline comparator in high-concentration inhibition screens or as an inert scaffold for derivatization aimed at improving target engagement.

Pyrimidine Biosynthesis Dihydroorotase Enzyme Inhibitor Screening

Commercial Purity and Vendor Reliability: Comparable Quality Across Certified Suppliers

Commercially, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is available with guaranteed purities of 97% from Sigma-Aldrich and 98% from Leyan, as verified by Certificates of Analysis (CoA) . This 1% purity difference is analytically marginal and both sources meet or exceed the typical purity requirements for research-grade building blocks. The availability from established, quality-assured vendors reduces procurement risk and ensures batch-to-batch consistency.

Chemical Procurement Quality Control Analytical Chemistry

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid: Evidence-Based Deployment in Assay Development and Synthetic Chemistry


Negative Control in PNMT Inhibition Assays

Given its exceptionally weak PNMT Ki of 1.11 mM [1], this compound serves as an ideal negative control to establish baseline enzyme activity in PNMT inhibitor screening campaigns. Its minimal interference ensures that any observed inhibition by test compounds is not confounded by background effects from the vehicle or control molecule [1].

Weak MAO-A Inhibitor Reference Compound

With an IC50 of 13 µM against human MAO-A [2], this compound can be employed as a low-potency reference standard in enzyme assays to validate the dynamic range and sensitivity of detection methods. It provides a defined, reproducible signal above baseline without saturating the assay window, unlike potent inhibitors such as clorgyline [2][3].

Synthetic Building Block for Amide and Ester Derivatization

The gamma-keto acid functional group enables straightforward conversion to amides, esters, and heterocyclic derivatives via standard coupling and cyclization chemistry. Its meta-dimethylamino substituent modulates electronic properties differently than para-substituted analogs, offering a distinct reactivity profile for medicinal chemistry exploration [4][5].

Millimolar Inhibitor Control in Dihydroorotase Screens

The 1000 µM IC50 against dihydroorotase [6] qualifies this compound as a very weak inhibitor, suitable for use as a high-concentration control to verify that observed enzyme inhibition in primary screens is not due to non-specific effects. It can be included in counter-screens to rule out pan-assay interference compounds (PAINS) [6].

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